Cas no 2137638-82-3 (7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-(cyclopropylmethyl)-)

4-Chloro-2-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound featuring a pyrrolopyrimidine core substituted with a chloro group at the 4-position and a cyclopropylmethyl moiety at the 2-position. This structure imparts significant reactivity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The chloro group enhances electrophilic substitution potential, while the cyclopropylmethyl substituent contributes to steric and electronic modulation, influencing binding affinity in target interactions. Its well-defined synthetic route ensures high purity and consistency, supporting its use in the development of kinase inhibitors and other biologically active molecules. The compound's stability and functional group compatibility further underscore its utility in complex organic syntheses.
7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-(cyclopropylmethyl)- structure
2137638-82-3 structure
Product Name:7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-(cyclopropylmethyl)-
CAS No:2137638-82-3
MF:C10H10ClN3
MW:207.659500598907
CID:5268135
Update Time:2025-10-31

7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-(cyclopropylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-(cyclopropylmethyl)-
    • Inchi: 1S/C10H10ClN3/c11-9-7-3-4-12-10(7)14-8(13-9)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13,14)
    • InChI Key: MHBZREGJKRNQBQ-UHFFFAOYSA-N
    • SMILES: C1(CC2CC2)=NC(Cl)=C2C=CNC2=N1

7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-(cyclopropylmethyl)- Pricemore >>

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2137638-82-3
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Additional information on 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-(cyclopropylmethyl)-

Exploring the Potential of 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-(cyclopropylmethyl)- (CAS No. 2137638-82-3) in Modern Pharmaceutical Research

In the rapidly evolving field of pharmaceutical chemistry, 7H-Pyrrolo[2,3-d]pyrimidine derivatives have garnered significant attention due to their versatile biological activities. Among these, the compound with CAS No. 2137638-82-3, specifically 4-chloro-2-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine, stands out as a promising scaffold for drug discovery. Its unique structural features, including the pyrrolopyrimidine core and cyclopropylmethyl substituent, make it a valuable intermediate for synthesizing targeted therapeutics.

The pyrrolopyrimidine moiety is a privileged structure in medicinal chemistry, often associated with kinase inhibition and modulation of cellular signaling pathways. Researchers are particularly interested in how the 4-chloro and cyclopropylmethyl groups influence the compound's binding affinity and selectivity. Recent studies suggest that such modifications can enhance metabolic stability and improve pharmacokinetic properties, addressing common challenges in drug development.

One of the most searched questions in this domain is: "What are the applications of pyrrolopyrimidine derivatives in cancer therapy?" While CAS 2137638-82-3 itself is under investigation, its structural analogs have shown potential in targeting tyrosine kinases implicated in oncogenesis. This aligns with the growing demand for small-molecule kinase inhibitors, a hotspot in precision medicine. The compound's chloro and cyclopropyl functionalities may offer advantages in overcoming drug resistance, a critical concern in oncology research.

From a synthetic perspective, the 4-chloro-2-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine structure presents interesting challenges and opportunities. Chemists frequently search for "efficient synthetic routes to pyrrolopyrimidine scaffolds" or "strategies for introducing cyclopropyl groups in heterocycles." The compound's CAS number 2137638-82-3 often appears in patent literature, highlighting its industrial relevance. Recent advances in C-H activation and cross-coupling reactions have opened new avenues for its functionalization.

Beyond oncology, this pyrrolopyrimidine derivative has sparked interest in neurological and inflammatory disorders. The cyclopropylmethyl group, known to influence blood-brain barrier penetration, makes the compound a candidate for CNS-targeted drug design. With increasing searches for "neuroprotective small molecules" and "anti-inflammatory heterocycles," researchers are exploring how subtle modifications to this core structure could yield novel therapeutics.

Quality control and analytical characterization of 2137638-82-3 remain crucial topics. Laboratories frequently inquire about "HPLC methods for pyrrolopyrimidine analysis" or "spectroscopic identification of chloro-substituted heterocycles." The compound's distinct UV absorption profile and mass spectral fragmentation pattern serve as important identification markers, especially in regulatory submissions and intellectual property protection.

Environmental considerations have also shaped recent discussions around such compounds. While 7H-pyrrolo[2,3-d]pyrimidine derivatives are generally considered environmentally benign, the pharmaceutical industry shows growing interest in "green chemistry approaches to nitrogen heterocycles." This aligns with global trends toward sustainable drug manufacturing, where compounds like 4-chloro-2-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine may benefit from catalytic rather than stoichiometric synthetic methods.

In conclusion, CAS No. 2137638-82-3 represents more than just a chemical identifier—it embodies the convergence of synthetic innovation and therapeutic potential. As research continues to unravel the capabilities of this pyrrolopyrimidine derivative, its role in addressing unmet medical needs through structure-activity relationship optimization and targeted drug delivery systems will likely expand, making it a compound worth watching in coming years.

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